molecular formula C24H30N4O2S B11663821 2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]acetohydrazide

2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]acetohydrazide

Cat. No.: B11663821
M. Wt: 438.6 g/mol
InChI Key: QQDZIWDFIRXXCP-DHRITJCHSA-N
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Description

2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N’-[(E)-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that features a benzimidazole ring, a sulfanyl group, and a hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N’-[(E)-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps:

    Formation of the Benzimidazole Ring: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Sulfanyl Group: The benzimidazole derivative is then reacted with a thiol compound to introduce the sulfanyl group.

    Hydrazide Formation: The intermediate is further reacted with hydrazine hydrate to form the hydrazide moiety.

    Condensation Reaction: Finally, the hydrazide is condensed with 3,5-di-tert-butyl-4-hydroxybenzaldehyde under reflux conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems for precise control of reaction conditions would be essential.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imine bond, converting it to an amine.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in various organic reactions.

    Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Biology and Medicine

    Antimicrobial Activity: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial and fungal strains.

    Antioxidant Properties: Its phenolic structure contributes to its ability to scavenge free radicals, making it a potential antioxidant.

Industry

    Polymer Additives: It can be used as an additive in polymers to enhance their thermal stability and resistance to oxidation.

Mechanism of Action

The compound exerts its effects through various mechanisms:

    Antimicrobial Activity: It disrupts the cell membrane integrity of microbes, leading to cell lysis.

    Antioxidant Activity: It donates hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage.

    Catalysis: It forms stable complexes with transition metals, facilitating various catalytic cycles.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)ACETOHYDRAZIDE: Lacks the bulky tert-butyl groups and the phenolic hydroxyl group.

    2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-N’-[(E)-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINE: Similar structure but with a hydrazine moiety instead of a hydrazide.

Uniqueness

The presence of the 3,5-di-tert-butyl-4-hydroxyphenyl group in 2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N’-[(E)-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE imparts unique steric and electronic properties, enhancing its stability and reactivity compared to similar compounds.

Properties

Molecular Formula

C24H30N4O2S

Molecular Weight

438.6 g/mol

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C24H30N4O2S/c1-23(2,3)16-11-15(12-17(21(16)30)24(4,5)6)13-25-28-20(29)14-31-22-26-18-9-7-8-10-19(18)27-22/h7-13,30H,14H2,1-6H3,(H,26,27)(H,28,29)/b25-13+

InChI Key

QQDZIWDFIRXXCP-DHRITJCHSA-N

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=NNC(=O)CSC2=NC3=CC=CC=C3N2

Origin of Product

United States

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